molecular formula C11H10ClN3O3 B8390135 Methyl 1-(3-chloropyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate CAS No. 960316-73-8

Methyl 1-(3-chloropyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B8390135
CAS No.: 960316-73-8
M. Wt: 267.67 g/mol
InChI Key: LIVBOELPEIGMQV-UHFFFAOYSA-N
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Description

Methyl 1-(3-chloropyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C11H10ClN3O3 and its molecular weight is 267.67 g/mol. The purity is usually 95%.
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Properties

CAS No.

960316-73-8

Molecular Formula

C11H10ClN3O3

Molecular Weight

267.67 g/mol

IUPAC Name

methyl 2-(3-chloropyridin-2-yl)-5-(hydroxymethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C11H10ClN3O3/c1-18-11(17)9-5-7(6-16)14-15(9)10-8(12)3-2-4-13-10/h2-5,16H,6H2,1H3

InChI Key

LIVBOELPEIGMQV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1C2=C(C=CC=N2)Cl)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under argon 12.3 g (41.7 mmol) of dimethyl 1-(3-chloropyridin-2-yl)-1H-pyrazole-3,5-dicarboxylate are introduced in 430 ml of tetrahydrofuran and this initial charge is cooled to −72° C. and admixed dropwise with 100 ml (100 mmol of a 1 M solution in hexane) of diisobutylaluminium hydride. The mixture is allowed to warm to 0° C. overnight and 65 ml of water are cautiously added. The solvents are removed on a rotary evaporator and the residue is extracted to exhaustion with methanol on a Soxhlet apparatus. Following removal of the solvent, the residue is purified on silica gel (cyclohexane/ethyl acetate=2:1→1:1).
Name
dimethyl 1-(3-chloropyridin-2-yl)-1H-pyrazole-3,5-dicarboxylate
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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430 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
65 mL
Type
reactant
Reaction Step Four
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

HCl solution (9.1 g, as 4% solution in methanol) was added to the suspension of 28.5 g (0.1 mol) of methyl 1-(3-chloropyridin-2-yl)-5-hydroxy-3-(hydroxymethyl)-4,5-dihydro-1H-pyrazole-5-carboxylate in 100 ml of methanol. After ca. 30 min at 25-30° C., a clear, yellow solution had formed. Methanol was removed in vacuo and the precipitate was washed with water. Yield 26.7 g, 100%. M.p. 104° C.
Name
Quantity
9.1 g
Type
reactant
Reaction Step One
Name
methyl 1-(3-chloropyridin-2-yl)-5-hydroxy-3-(hydroxymethyl)-4,5-dihydro-1H-pyrazole-5-carboxylate
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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